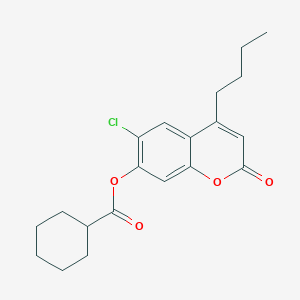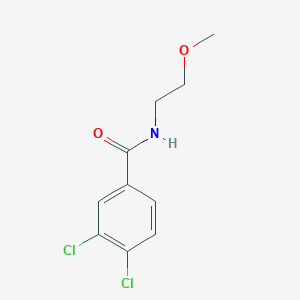
3,4-dichloro-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(2-methoxyethyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2000 by researchers at Bayer AG and has since been extensively studied for its anti-inflammatory and anti-tumor effects.
作用机制
3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 works by inhibiting the activity of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. When activated, NF-κB translocates to the nucleus and binds to DNA, leading to the transcription of target genes. 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects
3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, it has also been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. This has led to its investigation as a potential therapeutic agent for diseases involving abnormal protein accumulation, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 is its specificity for the NF-κB pathway. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 is its potential toxicity at high concentrations. It has been shown to induce apoptosis in some cell types, and caution should be exercised when using it in experiments involving cell viability.
未来方向
There are many potential future directions for the study of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 as a potential therapeutic agent for diseases beyond its current applications, such as neurodegenerative diseases and infectious diseases. Additionally, the combination of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 with other therapeutic agents is an area of interest, as it may enhance its anti-inflammatory and anti-tumor effects.
合成方法
The synthesis of 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 involves the reaction of 3,4-dichloroaniline with 2-methoxyethylamine, followed by the addition of benzoyl chloride. The resulting product is then purified through recrystallization to obtain 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 in its pure form.
科学研究应用
3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 has been shown to have a wide range of scientific research applications. It has been extensively studied for its anti-inflammatory effects, as it inhibits the activation of the transcription factor NF-κB. NF-κB is a key regulator of the inflammatory response, and its inhibition has been shown to have therapeutic potential for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3,4-dichloro-N-(2-methoxyethyl)benzamide 11-7082 has also been shown to have anti-tumor effects. It inhibits the activity of the NF-κB pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis. This has led to its investigation as a potential therapeutic agent for various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer.
属性
IUPAC Name |
3,4-dichloro-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEBBASOQQQCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-methoxyethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)
![5-acetyl-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231775.png)
![N-[2-(tert-butylthio)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5231783.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5231791.png)
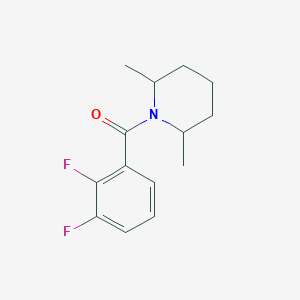
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)
![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)
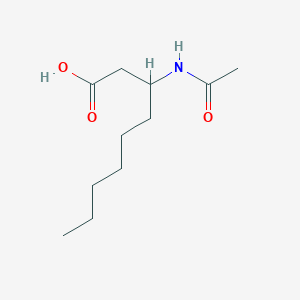
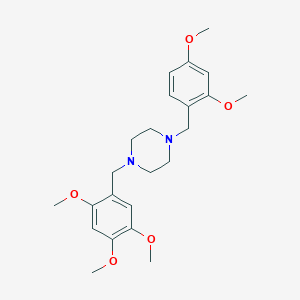

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)
